molecular formula C19H18N4OS B2848278 5-amino-N-phenyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide CAS No. 625376-26-3

5-amino-N-phenyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

Cat. No. B2848278
CAS RN: 625376-26-3
M. Wt: 350.44
InChI Key: OXRNJPNHKIEZRS-UHFFFAOYSA-N
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Description

5-amino-N-phenyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a useful research compound. Its molecular formula is C19H18N4OS and its molecular weight is 350.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation has been reported, showcasing the versatility of similar structures in generating a wide array of compounds, including carboxamide derivatives and pyrimidine derivatives, through reactions with various nucleophiles and carbon nucleophiles. This method underscores the potential for rapid and efficient synthesis of complex molecules related to the specified compound (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Antitumor Activities

Research into imidazotetrazines, specifically 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, highlights the antitumor potential of compounds within this class. The study suggests these compounds may act as prodrugs, releasing active metabolites under physiological conditions, which could include derivatives of the specified compound with similar structural motifs (Stevens et al., 1984).

Antibacterial and Antiviral Activities

A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This indicates the broader pharmacological potential of compounds structurally related to the queried compound, suggesting avenues for further research into their use as therapeutic agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Heterocyclic Synthesis

The versatility of thiophene-2-carboxamide in heterocyclic synthesis has been demonstrated, with reactions leading to the formation of antibiotic and antibacterial drugs. This research underlines the importance of such compounds in the development of new pharmaceuticals with potential applications in treating bacterial infections (Ahmed, 2007).

Chemical Reactivity and Modification

Studies on the Mannich reaction in the synthesis of N-, S,N-, and Se,N-heterocycles from substrates derived from active methylene amides, thioamides, and selenoamides illustrate the chemical reactivity of compounds with structural features similar to the specified compound. This highlights the potential for creating a diverse range of heterocyclic compounds with varied biological activities (Dotsenko et al., 2019).

Future Directions

: ChemicalBook : SpectraBase : BLD Pharm

properties

IUPAC Name

5-amino-N-phenyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c20-15-13-10-14-16(11-6-8-23(14)9-7-11)22-19(13)25-17(15)18(24)21-12-4-2-1-3-5-12/h1-5,10-11H,6-9,20H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRNJPNHKIEZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-phenyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

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